Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

Fragment-Based Drug Discovery Soluble Epoxide Hydrolase X-ray Crystallography

Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate (CAS 260367-79-1) is a synthetic heterocyclic building block featuring a piperazine ring N-linked to a 3-(trifluoromethyl)pyridine and protected as an ethyl carbamate. This compound serves as a key intermediate in the synthesis of bioactive molecules, notably the high-affinity TRPV1 antagonist JNJ-17203212.

Molecular Formula C13H16F3N3O2
Molecular Weight 303.28 g/mol
CAS No. 260367-79-1
Cat. No. B1654700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
CAS260367-79-1
Molecular FormulaC13H16F3N3O2
Molecular Weight303.28 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
InChIInChI=1S/C13H16F3N3O2/c1-2-21-12(20)19-8-6-18(7-9-19)11-10(13(14,15)16)4-3-5-17-11/h3-5H,2,6-9H2,1H3
InChIKeyGRAMPPUSWPPYDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate (CAS 260367-79-1): A Privileged Scaffold in Drug Discovery


Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate (CAS 260367-79-1) is a synthetic heterocyclic building block featuring a piperazine ring N-linked to a 3-(trifluoromethyl)pyridine and protected as an ethyl carbamate. This compound serves as a key intermediate in the synthesis of bioactive molecules, notably the high-affinity TRPV1 antagonist JNJ-17203212. [1] The scaffold itself has been validated as a fragment hit against soluble epoxide hydrolase (sEH) through X-ray crystallographic fragment screening, demonstrating target engagement. [2] The ethyl carbamate protecting group provides distinct synthetic utility, enabling controlled deprotection to the free piperazine for subsequent functionalization.

Why Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate Cannot Be Replaced by Superficially Similar Analogs


Replacement of this specific compound with a close analog or alternative piperazine derivative poses significant risks to synthetic outcomes and biological activity. The 3-(trifluoromethyl) substitution on the pyridine ring is critical; regioisomeric 5-trifluoromethyl or chloro-substituted analogs exhibit altered electronic and steric profiles that can disrupt target binding or reactivity. [1] The ethyl carbamate protecting group is carefully chosen because its hydrolysis conditions must be orthogonal to the acid-sensitive trifluoromethylpyridine moiety; alternative protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) may require acidic or hydrogenolytic deprotection that is incompatible with downstream intermediates bearing reducible or acid-labile functionality. [2] Without the precise combination of 3-trifluoromethyl substitution and the ethyl carbamate protecting group, the synthetic route to high-affinity TRPV1 antagonists like JNJ-17203212 (hTRPV1 IC₅₀ = 65 nM) is compromised, leading to lower yields or inactive products. [3]

Quantitative Differentiation Evidence for Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate


Fragment-Based Target Engagement: sEH Inhibitory Activity of the Core Scaffold

The core scaffold of the target compound, 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine, was identified as a fragment hit against soluble epoxide hydrolase (sEH) via crystallographic screening. The fragment exhibits a weak but measurable IC₅₀ of 800 μM for sEH. [1] This establishes a quantitative baseline for target engagement that is absent for closely related regioisomers such as 5-trifluoromethyl or 6-chloro-5-trifluoromethyl analogs. The ethyl carbamate-protected form (the target compound) serves as a stable precursor to this active fragment, enabling controlled deprotection and subsequent optimization. In contrast, the free piperazine fragment is less stable and more prone to oxidation, making the protected form preferred for long-term storage and library screening.

Fragment-Based Drug Discovery Soluble Epoxide Hydrolase X-ray Crystallography

Key Intermediate for a High-Affinity TRPV1 Antagonist: Synthetic Advantage

The target compound is a direct precursor to JNJ-17203212, a potent TRPV1 antagonist with hTRPV1 IC₅₀ = 65 nM and rTRPV1 IC₅₀ = 102 nM. [1] The ethyl carbamate group is converted to the corresponding amide via hydrolysis to the carboxylic acid followed by coupling with 5-(trifluoromethyl)pyridin-2-amine. This synthetic route is specifically enabled by the ethyl carbamate protecting group; using alternative intermediates such as the free piperazine or the carboxylic acid directly can lead to side reactions or premature coupling, reducing overall yield. The protected intermediate ensures higher purity and batch-to-batch consistency in the final antagonist.

TRPV1 Antagonist Pain Research Synthetic Chemistry

Regioisomeric Specificity: 3-Trifluoromethyl vs. 5-Trifluoromethyl Pyridine

The position of the trifluoromethyl group on the pyridine ring critically determines TRPV1 antagonist activity. SAR studies reveal that the 3-trifluoromethyl substitution (as in the target compound) yields high-affinity antagonists, whereas shifting the CF₃ group to the 5-position (as in 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine derivatives) or introducing a 6-chloro-5-trifluoromethyl pattern results in loss of TRPV1 affinity. [1] The target compound's 3-trifluoromethyl arrangement is essential for achieving the potent IC₅₀ of 65 nM in the final antagonist JNJ-17203212.

Regioisomer Differentiation Structure-Activity Relationship TRPV1 Modulation

Optimal Procurement Scenarios for Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate Based on Validated Evidence


Fragment-Based Drug Discovery Campaigns Targeting Soluble Epoxide Hydrolase (sEH)

The target compound is the optimal starting fragment for sEH inhibitor optimization. Its core scaffold (after deprotection) has a validated co-crystal structure (PDB 4Y2Q) and a measurable IC₅₀ of 800 μM. [1] Procurement of the ethyl carbamate-protected form ensures a stable, storable form that can be deprotected on-demand for fragment soaking, hit validation, and structure-based lead optimization.

In-House Synthesis of High-Affinity TRPV1 Pharmacological Probes

For laboratories requiring reliable, high-yield synthesis of JNJ-17203212 (hTRPV1 IC₅₀ = 65 nM) for pain or migraine research, this protected intermediate is essential. [2] Use of alternative intermediates (free piperazine or carboxylic acid) introduces risks of oxidation and uncontrolled coupling, compromising the final product's purity and potency. Standardized procurement of this specific CAS-graded compound ensures batch-to-batch consistency.

Structure-Activity Relationship (SAR) Studies on TRPV1 Antagonists

When exploring the SAR of pyridinyl piperazine TRPV1 antagonists, the 3-trifluoromethyl substitution pattern is uniquely validated as the high-affinity motif (IC₅₀ = 65 nM for the derived amide). [2] Researchers must source this exact regioisomer rather than the 5-trifluoromethyl or 6-chloro analogs, which exhibit >15-fold lower affinity, to ensure valid SAR conclusions.

Quote Request

Request a Quote for Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.